Cerium boride

Description

Properties

IUPAC Name |

cerium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Ce/c1-2-5(1)3-4(5)6(1,2)3;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEMQUGFOWLXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Ce-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-02-5 | |

| Record name | Cerium boride (CeB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Cerium Borides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of common cerium boride compounds, focusing on cerium hexaboride (CeB₆) and cerium tetraboride (CeB₄). The information presented herein is crucial for understanding the material properties that underpin their various applications, from high-temperature electronics to materials science research. This document adheres to a structured format to facilitate data comparison and experimental reproducibility.

Introduction to Cerium Borides

Crystal Structure of Cerium Hexaboride (CeB₆)

Cerium hexaboride is a well-studied compound known for its dense Kondo behavior and applications as a high-performance thermionic emitter.

Crystal System and Space Group: CeB₆ crystallizes in the cubic system with the space group Pm-3m (No. 221) .[1][2] It adopts the CaB₆-type structure, which can be described as a body-centered cubic-like arrangement where the corners of the unit cell are occupied by cerium atoms and the body center is occupied by an octahedron of six boron atoms.[3]

Crystallographic Data:

The crystallographic parameters for CeB₆ are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Cubic | [1][2] |

| Space Group | Pm-3m (No. 221) | [1][2] |

| Lattice Parameter (a) | 4.13 Å | [1] |

| Unit Cell Volume | 70.36 ų | [1] |

| Formula Units (Z) | 1 | |

| Atomic Positions | ||

| Ce (1a) | (0, 0, 0) | |

| B (6f) | (1/2, 1/2, x), (1/2, x, 1/2), (x, 1/2, 1/2),(1/2, 1/2, -x), (1/2, -x, 1/2), (-x, 1/2, 1/2)with x ≈ 0.2 |

Crystal Structure of Cerium Tetraboride (CeB₄)

Cerium tetraboride is another stable phase in the cerium-boron system.

Crystal System and Space Group: CeB₄ possesses a tetragonal crystal structure belonging to the P4/mbm (No. 127) space group.[4][5] It is isostructural with other rare-earth tetraborides, such as ThB₄.[5]

Crystallographic Data:

The crystallographic data for CeB₄ are detailed in the following table.

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [4][5] |

| Space Group | P4/mbm (No. 127) | [4][5] |

| Lattice Parameter (a) | 7.205 Å | [5] |

| Lattice Parameter (c) | 4.090 Å | [5] |

| Unit Cell Volume | 212.3 ų | |

| Formula Units (Z) | 4 | |

| Atomic Positions | ||

| Ce (4g) | (x, x+1/2, 0), (-x, -x+1/2, 0),(-x+1/2, x, 0), (x+1/2, -x, 0)with x ≈ 0.316 | |

| B1 (4e) | (0, 0, z), (0, 0, -z),(1/2, 1/2, z), (1/2, 1/2, -z)with z ≈ 0.212 | |

| B2 (4h) | (x, x+1/2, 1/2), (-x, -x+1/2, 1/2),(-x+1/2, x, 1/2), (x+1/2, -x, 1/2)with x ≈ 0.088 | |

| B3 (8j) | (x, y, 1/2), (-x, -y, 1/2),(-y, x, 1/2), (y, -x, 1/2),(-x, y, 1/2), (x, -y, 1/2),(y, x, 1/2), (-y, -x, 1/2)with x ≈ 0.173 and y ≈ 0.042 |

Experimental Protocols

The determination of the crystal structures of cerium borides relies on the synthesis of high-quality single crystals followed by X-ray diffraction analysis.

Synthesis of Single Crystals

A common and effective method for growing large, high-purity single crystals of cerium borides is the floating zone (FZ) method .

Protocol for Floating Zone Crystal Growth of CeB₆:

-

Preparation of Feed Rods:

-

Synthesize polycrystalline CeB₆ powder by reacting high-purity cerium oxide (CeO₂) and boron (B) or boron carbide (B₄C) at high temperatures (e.g., 1500-1700 °C) in a vacuum or inert atmosphere.

-

Press the synthesized powder into a dense cylindrical rod, typically 5-10 mm in diameter and 50-100 mm in length.

-

Sinter the pressed rod at high temperatures to increase its density and mechanical stability.

-

-

Floating Zone Growth:

-

Mount the feed rod and a seed crystal (if available) in a floating zone furnace equipped with a high-power lamp (e.g., xenon arc lamp) or radio-frequency heating coil.

-

Establish a molten zone between the feed rod and the seed crystal in a controlled inert atmosphere (e.g., high-purity argon).

-

Slowly translate the molten zone along the feed rod at a rate of 5-10 mm/hour.

-

Simultaneously rotate the feed rod and the seed crystal in opposite directions (e.g., 5-10 rpm) to ensure thermal homogeneity and a stable growth interface.

-

The single crystal solidifies from the molten zone onto the seed crystal, inheriting its crystallographic orientation.

-

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise crystal structure.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Selection and Mounting:

-

Select a small, high-quality single crystal (typically < 0.3 mm in all dimensions) with well-defined faces and no visible defects.

-

Mount the crystal on a goniometer head using a suitable adhesive.

-

-

Data Collection:

-

Use a four-circle X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to reduce thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the unit cell parameters and the crystal system.

-

Determine the space group based on systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the structural model against the experimental diffraction data using least-squares methods.

-

Adjust atomic coordinates, anisotropic displacement parameters, and site occupancy factors to minimize the difference between the observed and calculated structure factors.

-

The quality of the final refined structure is assessed by crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF).

-

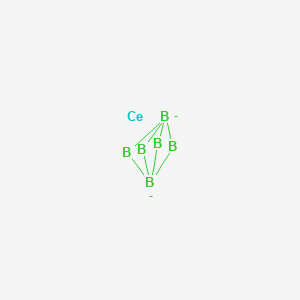

Visualization of this compound Crystal Structures

The following diagram illustrates the classification of the two primary this compound crystal structures based on their crystal systems.

Caption: Classification of this compound Crystal Structures.

References

- 1. CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction [crystalmaker.com]

- 2. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 3. iucr.org [iucr.org]

- 4. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]

- 5. bragitoff.com [bragitoff.com]

A Comprehensive Technical Guide to the Synthesis of Cerium Boride Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity cerium boride (CeB₆) powder. This compound is a refractory ceramic material with a unique combination of properties, including a low work function, high electron emissivity, and stability in vacuum environments, making it a critical component in various advanced applications. This document details the experimental protocols, reaction mechanisms, and key quantitative data associated with each synthesis route, offering a valuable resource for researchers and professionals in materials science and related fields.

Solid-State Synthesis: Boron Carbide Reduction of Cerium Oxide

Solid-state reaction, particularly the carbothermal or borothermal reduction of cerium oxide using boron carbide (B₄C), is a widely employed method for synthesizing CeB₆ powder. This high-temperature process involves the direct reaction between the powdered precursors in a controlled atmosphere.

Experimental Protocol

The synthesis is typically carried out in a vacuum or inert atmosphere furnace. The following protocol outlines a general procedure:

-

Precursor Preparation: High-purity cerium oxide (CeO₂) and boron carbide (B₄C) powders are intimately mixed. The stoichiometric ratio of the reactants is crucial for obtaining a pure product.

-

Milling: The powder mixture is often ball-milled to ensure homogeneity and increase the contact surface area between the reactants.

-

Heat Treatment: The mixture is then pressed into pellets and placed in a furnace. The temperature is ramped up to the desired reaction temperature, typically around 1500°C, and held for a specific duration, usually 2 hours, in a vacuum.[1][2]

-

Cooling and Pulverization: After the reaction is complete, the furnace is cooled down, and the resulting product is pulverized to obtain the final CeB₆ powder.

The overall chemical reaction can be summarized as:

2CeO₂ + 3B₄C → 2CeB₆ + 3CO₂

However, the reaction proceeds through several intermediate steps. At lower temperatures (550-1240°C), intermediate phases such as cerium tetraboride (CeB₄), elemental boron (B), and cerium borate (B1201080) (CeBO₃) are formed.[3][4] The formation of single-phase CeB₆ typically occurs at temperatures between 1240°C and 1300°C.[3][4] By 1900°C, the intermediate products fully react to form CeB₆.[3]

Reaction Pathway Diagram

Mechanochemical Synthesis

Mechanochemical synthesis is a room-temperature process that utilizes mechanical energy from high-energy ball milling to induce chemical reactions. This method can produce nanocrystalline CeB₆ powder.

Experimental Protocol

-

Precursor Loading: Stoichiometric amounts of cerium oxide (CeO₂), boron trioxide (B₂O₃), and magnesium (Mg) powder are loaded into a hardened steel vial with steel balls.[4] A common ball-to-powder weight ratio is 10:1.[5]

-

Milling: The vial is sealed under an inert atmosphere (e.g., argon) and subjected to high-energy ball milling. A typical milling speed is 300 rpm for an extended period, such as 30 hours.[1][6]

-

Product Formation: During milling, a mechanically induced self-propagating reaction (MSR) can occur, leading to the formation of CeB₆ and magnesium oxide (MgO) as a byproduct.[7][8] In some cases, using magnesium hydride (MgH₂) as the reducing agent can lead to a more gradual reaction and smaller particle sizes.[7][8]

-

Purification: The as-milled powder contains MgO and potentially other impurities. The product is purified by leaching with a dilute acid, such as 1 M hydrochloric acid (HCl), for a duration ranging from 30 minutes to 15 hours.[1][6] This is followed by repeated washing, centrifuging, and drying to obtain pure CeB₆ powder.[5]

The overall reaction for the magnesiothermic reduction is:

CeO₂ + 3B₂O₃ + 11Mg → CeB₆ + 11MgO[6]

When MgH₂ is used, an intermediate phase of cerium hydride (CeH₂₊ₓ) has been observed.[7][8]

Mechanochemical Synthesis Workflow Diagram

Self-Propagating High-Temperature Synthesis (SHS)

Self-propagating high-temperature synthesis, also known as combustion synthesis, is a rapid and energy-efficient method that utilizes a highly exothermic reaction that, once initiated, propagates through the reactants in the form of a combustion wave.

Experimental Protocol

-

Precursor Preparation: The reactants, typically cerium oxide (CeO₂), boron trioxide (B₂O₃), and magnesium (Mg) powder, are thoroughly mixed.

-

Pelletizing: The powder mixture is cold-pressed into a pellet.

-

Ignition: The pellet is placed in a reaction chamber under an inert atmosphere. The reaction is initiated by a localized heat source, such as an electrically heated coil.

-

Combustion Wave Propagation: Once ignited, a self-sustaining combustion wave propagates through the pellet, converting the reactants into products.

-

Purification: The product of the SHS reaction is a composite of CeB₆ and byproducts like MgO and magnesium borate (Mg₃B₂O₆).[1] A leaching process, typically with 1 M HCl for 15 hours, is necessary to remove these byproducts.[1][6] In some cases, ball milling the product in ethanol (B145695) prior to leaching can aid in the removal of Mg₃B₂O₆.[1][6]

The primary reaction is the same as in mechanochemical synthesis:

CeO₂ + 3B₂O₃ + 11Mg → CeB₆ + 11MgO

SHS Reaction Pathway Diagram

Molten Salt Synthesis (Electrolysis)

Molten salt synthesis, specifically through electrolysis, offers a route to produce crystalline CeB₆. In this method, a molten salt acts as a solvent and electrolyte for the electrochemical deposition of this compound.

Experimental Protocol

-

Electrolyte Preparation: A mixture of salts is melted to form the electrolyte. Common compositions include lithium fluoride (B91410) (LiF), boron trioxide (B₂O₃), and cerium chloride (CeCl₃), or a mixture of potassium chloride (KCl), sodium chloride (NaCl), cerium chloride (CeCl₃), and potassium tetrafluoroborate (B81430) (KBF₄).[9][10]

-

Electrolysis Setup: The electrolysis is conducted in a high-temperature reactor under an inert atmosphere. A graphite (B72142) crucible often serves as the anode, while a molybdenum or tungsten rod is used as the cathode.[9][10]

-

Electrolysis: A constant current or potential is applied across the electrodes. The process is typically carried out at temperatures around 900-973 K.[9][10] Current densities can range from 0.2 to 0.5 A/cm².[11]

-

Product Recovery and Purification: After electrolysis, the cathode with the deposited product is removed. The product is then cleaned, often with a dilute HCl solution, to remove any entrapped salt.[9]

The electrochemical reactions involve the reduction of cerium and boron ions at the cathode to form CeB₆. The specific reactions depend on the electrolyte composition.

Molten Salt Electrolysis Workflow Diagram

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis methods of CeB₆ powder, allowing for easy comparison.

Table 1: Experimental Parameters for CeB₆ Powder Synthesis

| Synthesis Method | Precursors | Temperature (°C) | Duration | Atmosphere |

| Boron Carbide Reduction | CeO₂, B₄C | 1500 - 1900 | ~2 hours | Vacuum/Inert |

| Mechanochemical | CeO₂, B₂O₃, Mg/MgH₂ | Room Temperature | 1 - 30 hours | Inert (Argon) |

| SHS / Combustion | CeO₂, B₂O₃, Mg | Ignition Temp. | Minutes | Inert (Argon) |

| Molten Salt Electrolysis | LiF, B₂O₃, CeCl₃ or KCl, NaCl, CeCl₃, KBF₄ | 900 - 973 | 1.5 - 2 hours | Inert (Argon) |

Table 2: Properties of Synthesized CeB₆ Powder

| Synthesis Method | Purity (%) | Particle Size | Yield (%) | Specific Surface Area (m²/g) |

| Boron Carbide Reduction | High | Micrometer-scale | - | - |

| Mechanochemical | High (after leaching) | 86 nm, 240 nm[1][6] | 84.4[1][6] | 18[5] |

| SHS / Combustion | > 99.0 (after leaching)[12] | 30-70 nm, <150 nm, 290 nm[1][12] | 68.6[1][6] | 23.8–50.8[2] |

| Molten Salt Electrolysis | > 99 (after cleaning)[11] | Sub-micrometer to crystalline | 0.20 - 0.30 g/A·h[10] | 5 - 10[10] |

Note: "-" indicates that specific data was not consistently available across the reviewed literature. The purity and yield are highly dependent on the specific experimental conditions and the effectiveness of the post-synthesis purification steps.

Conclusion

The synthesis of this compound powder can be achieved through several distinct methods, each with its own set of advantages and challenges. Solid-state synthesis is a conventional high-temperature route, while mechanochemical synthesis offers a low-temperature pathway to nanocrystalline powders. Self-propagating high-temperature synthesis provides a rapid and energy-efficient option, and molten salt electrolysis allows for the formation of crystalline products. The choice of synthesis method will depend on the desired powder characteristics, such as particle size and crystallinity, as well as considerations of cost, scalability, and required purity for the intended application. This guide provides the fundamental knowledge for researchers to select and optimize a synthesis route for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DSpace at KIST: Mechanochemical synthesis of CeB6 nanopowder [pubs.kist.re.kr]

- 9. krc.cecri.res.in [krc.cecri.res.in]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Phase Diagram of Cerium Boride (CeB₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium hexaboride (CeB₆) is a fascinating heavy-fermion compound that exhibits a complex and rich magnetic phase diagram at low temperatures. The intricate interplay between the localized 4f electron of the cerium ion and the conduction electrons gives rise to a variety of ordered phases, making it a model system for studying multipolar ordering and the competition between the Kondo effect and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. This technical guide provides a comprehensive overview of the magnetic phase diagram of CeB₆, detailing the key magnetic phases, the experimental protocols used for their characterization, and a summary of the quantitative data defining the phase boundaries.

The Magnetic Phases of Cerium Boride

The magnetic phase diagram of CeB₆ is primarily characterized by three distinct phases as a function of temperature (T) and applied magnetic field (H):

-

Phase I (Paramagnetic Phase): At high temperatures (typically above ~3.3 K at zero field), CeB₆ is in a paramagnetic state. In this phase, the magnetic moments of the cerium ions are randomly oriented. This phase also exhibits the Kondo effect, where the electrical resistivity increases with decreasing temperature.[1][2]

-

Phase II (Antiferroquadrupolar Phase): As the temperature is lowered, CeB₆ enters an antiferroquadrupolar (AFQ) ordered phase below a transition temperature TQ ≈ 3.2 - 3.3 K in the absence of a magnetic field.[2][3] This is a "hidden order" phase where the electric quadrupole moments of the cerium 4f electrons align in an antiferro arrangement, while there is no long-range magnetic dipole ordering. The application of an external magnetic field induces a magnetic dipole moment in this phase.[1]

-

Phase III (Antiferromagnetic Phase): Upon further cooling, a transition to an antiferromagnetic (AFM) phase occurs at the Néel temperature, TN ≈ 2.3 K, at zero field.[2][3] This phase is characterized by a complex, non-collinear arrangement of the cerium magnetic moments.

The boundaries between these phases are strongly dependent on the strength and orientation of the applied magnetic field, leading to a rich and anisotropic H-T phase diagram. Notably, at very high magnetic fields (above 35 T), the paramagnetic phase (Phase I) becomes re-entrant.[1]

Quantitative Data: H-T Phase Diagram

The following tables summarize the experimentally determined phase boundaries of CeB₆ for different magnetic field orientations. The data is compiled from several key publications.

Table 1: Phase Boundaries for Magnetic Field along[4]

| Temperature (K) | Magnetic Field (T) | Phase Boundary | Reference |

| 3.3 | 0 | I - II | [3] |

| 2.3 | 0 | II - III | [3] |

| 4.0 | ~1.5 | I - II | [3] |

| 2.0 | ~1.0 | II - III | [3] |

| 1.5 | ~1.8 | II - III | [3] |

Table 2: Phase Boundaries for Magnetic Field along[5]

| Temperature (K) | Magnetic Field (T) | Phase Boundary | Reference |

| 3.3 | 0 | I - II | [3] |

| 2.3 | 0 | II - III | [3] |

| 4.0 | ~1.0 | I - II | [3] |

| 6.0 | ~5.0 | I - II | [3] |

| 2.0 | ~0.8 | II - III | [3] |

Table 3: Phase Boundaries for Magnetic Field along

| Temperature (K) | Magnetic Field (T) | Phase Boundary | Reference |

| 3.3 | 0 | I - II | [3] |

| 2.3 | 0 | II - III | [3] |

| 4.0 | ~0.8 | I - II | [3] |

| 2.0 | ~0.7 | II - III | [3] |

| 1.5 | ~1.2 | II - III | [3] |

Table 4: High-Field Phase Boundary (I-II Transition)

| Temperature (K) | Magnetic Field (T) | Reference |

| ~8 | ~20 | [1] |

| ~10 | ~30 | [1] |

| ~10 | ~40 (re-entrant) | [1] |

| ~8 | ~50 (re-entrant) | [1] |

| ~6 | ~60 (re-entrant) | [1] |

Experimental Protocols

The determination of the magnetic phase diagram of CeB₆ relies on a combination of experimental techniques that probe the magnetic and thermodynamic properties of the material.

Neutron Diffraction

Neutron diffraction is a powerful technique to determine the magnetic structure of materials.

-

Sample Preparation: High-quality single crystals of CeB₆ are required for these experiments. The crystals are oriented along a specific crystallographic direction with respect to the incident neutron beam and the applied magnetic field.

-

Instrumentation: The experiments are typically performed on a two-axis or three-axis neutron spectrometer. For the study of Ce₀.₇Pr₀.₃B₆, a two-axis lifting detector diffractometer (6T2 at LLB) with an incident wavelength of 2.35 Å was used.[4] A pyrolytic graphite (B72142) filter is often used to suppress higher-order wavelength contamination.

-

Sample Environment: The sample is mounted in a cryomagnet that allows for measurements at low temperatures (down to millikelvin) and in high magnetic fields.

-

Data Collection and Analysis: Diffraction patterns are collected by scanning the detector angle. The positions and intensities of the magnetic Bragg peaks provide information about the magnetic ordering wave vector and the size and orientation of the ordered magnetic moments.

Specific Heat Measurement

Specific heat measurements are crucial for identifying phase transitions, as they typically manifest as anomalies in the temperature dependence of the specific heat.

-

Calorimetry: The specific heat of CeB₆ is measured using a calorimeter, often employing a quasi-adiabatic heat-pulse method or a relaxation-time technique.

-

Sample Mounting: A small single crystal of CeB₆ is mounted on a sapphire substrate with a thin layer of grease to ensure good thermal contact. A resistive heater and a thermometer are also attached to the substrate.

-

Measurement Procedure: A known amount of heat is applied to the sample through the heater, and the resulting temperature change is measured by the thermometer. The specific heat is then calculated from the heat input and the temperature change. Measurements are performed as a function of temperature at various fixed magnetic fields.

Magnetization Measurement

Magnetization measurements provide information about the magnetic response of the material to an applied magnetic field and are used to map out the phase boundaries.

-

Instrumentation: Magnetization is typically measured using a SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM). For high-field measurements, extraction magnetometers in resistive or pulsed magnets are used.

-

Procedure: A single crystal of CeB₆ is mounted with a specific crystallographic axis aligned with the applied magnetic field. The magnetization is then measured as a function of temperature at a constant field (temperature scans) or as a function of the magnetic field at a constant temperature (field scans). The phase transitions are identified by anomalies, such as kinks or jumps, in the magnetization curves.

Visualizing the Magnetic Phase Diagram and Experimental Workflow

Magnetic Phase Diagram of CeB₆

References

Unveiling the Core Properties of Cerium Hexaboride (CeB6) Ceramics: A Technical Guide

For Researchers and Scientists in Materials Science and Advanced Electronics

Cerium Hexaboride (CeB6), a refractory ceramic material, stands out for its unique combination of physical properties, positioning it as a critical component in a variety of advanced technological applications. This technical guide delves into the fundamental characteristics of CeB6 ceramics, offering a comprehensive overview for researchers and scientists. While the unique properties of CeB6 are primarily exploited in materials science and electronics, this guide aims to provide a foundational understanding for professionals across scientific disciplines.

Crystallographic and Physical Foundation

Cerium Hexaboride possesses a cubic crystal structure, specifically the CaB6 type, belonging to the Pm-3m space group.[1][2] This structure consists of a three-dimensional network of boron octahedra with cerium atoms situated in the interstitial spaces.[3][4] This arrangement is fundamental to its notable stability and electronic properties.

Table 1: Fundamental Physical and Crystallographic Properties of CeB6

| Property | Value | References |

| Chemical Formula | CeB6 | [5][6] |

| Crystal Structure | Cubic | [1][6] |

| Space Group | Pm-3m | [1][2] |

| Molar Mass | 204.986 g/mol | [6] |

| Density | 4.80 - 4.87 g/cm³ | [5][6] |

| Melting Point | 2,552 °C (2,825 K) | [6][7] |

| Solubility in Water | Insoluble | [6] |

A diagram illustrating the crystal structure of CeB6 is provided below.

Electronic and Thermionic Properties

CeB6 is renowned for its excellent thermionic emission properties, characterized by a low work function and high electron emissivity.[5][6][8] These characteristics make it a superior material for hot cathodes in electron guns, used in a wide array of scientific instrumentation.[8][9]

Table 2: Electronic and Thermionic Properties of CeB6

| Property | Value | References |

| Work Function | ~2.5 - 2.65 eV | [10][11] |

| Electrical Resistivity | 1.58 x 10⁻¹ Ω·m | [12] |

| Brightness (as a cathode) | 10⁷ A/cm² sr | [13] |

| Operating Temperature (as a cathode) | ~1450 °C (1723 K) | [6][8][9] |

The workflow for utilizing CeB6 in a thermionic electron source can be visualized as follows:

Magnetic Properties

CeB6 exhibits a complex magnetic phase diagram at low temperatures, a subject of significant research interest.[14] It is known as a dense Kondo system, where localized f-electrons interact with conduction electrons.[15][16] This leads to the emergence of different magnetic phases, including paramagnetic, antiferroquadrupolar (AFQ), and antiferromagnetic (AFM) states at cryogenic temperatures.[17][18]

Table 3: Magnetic Properties of CeB6

| Property | Description | References |

| Magnetic Ordering | Antiferromagnetic at low temperatures (TN ≈ 2.3 K) | [14][15] |

| Antiferroquadrupolar Ordering | Occurs at TQ ≈ 3.2 K | [14] |

| Kondo Effect | Kondo temperature (TK) ≈ 3 K | [15] |

The relationship between these magnetic phases is depicted in the following diagram:

Thermal and Mechanical Properties

CeB6 is a refractory material, meaning it retains its strength and form at high temperatures.[8][9] Its thermal and mechanical properties are crucial for its applications in demanding environments.

Table 4: Thermal and Mechanical Properties of CeB6

| Property | Value | References |

| Thermal Conductivity | 33.0 - 34.8 W/m·K | [5] |

| Specific Heat | 0.5 J/g·K | [5] |

| Hardness (Vickers) | 16.0 - 30 GPa | [5][12] |

| Fracture Toughness | 2.8 ± 0.5 MPa·m¹/² | [12] |

Synthesis and Experimental Protocols

The fabrication of high-density CeB6 ceramics is critical for achieving optimal performance. Several synthesis routes are employed, with a focus on achieving high purity and density.

Synthesis Methods

-

Solid-State Reaction: A common method involves the high-temperature reaction of cerium oxide (CeO2) with boron or boron carbide (B4C) in a vacuum or inert atmosphere.[12][19][20]

-

Spark Plasma Sintering (SPS): This technique is used for the densification of CeB6 powders, applying pulsed electric current and pressure to achieve high-density ceramics at lower temperatures and shorter times compared to conventional sintering.[12][21]

-

Mechanochemical Synthesis: This method utilizes high-energy ball milling to synthesize nanostructured CeB6 powders.[22]

A generalized workflow for the synthesis and characterization of CeB6 ceramics is outlined below.

Key Experimental Characterization Techniques

-

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the synthesized CeB6.[12][20]

-

Scanning Electron Microscopy (SEM): Employed to analyze the microstructure, including grain size and porosity, of the sintered ceramics.[22][23]

-

X-ray Photoelectron Spectroscopy (XPS): Utilized to investigate the surface electronic states and chemical composition.[12][24]

-

Neutron Diffraction: A key technique for probing the magnetic ordering and complex magnetic structures at low temperatures.[15][17]

-

Angle-Resolved Photoemission Spectroscopy (ARPES): Used to study the electronic band structure and Fermi surface.[3][4]

Concluding Remarks

The fundamental properties of Cerium Hexaboride ceramics, from its robust crystal structure to its unique electronic and magnetic characteristics, make it an indispensable material in various high-technology fields. Its role as a high-performance thermionic emitter is well-established, and ongoing research into its complex magnetic behavior continues to reveal new scientific insights. This guide provides a foundational overview of these core properties, serving as a valuable resource for researchers and scientists working with or interested in this advanced ceramic material.

References

- 1. mp-21343: CeB6 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. preciseceramic.com [preciseceramic.com]

- 6. Cerium hexaboride - Wikipedia [en.wikipedia.org]

- 7. Cerium Hexaboride Ceramic Part (CeB6 Ceramic Part) [attelements.com]

- 8. Cerium Boride (CeB6) – Edgetech Industries LLC [etimaterials.org]

- 9. This compound (CeB6) | Advanced Ceramics | Edgetech Industries [eticeramics.com]

- 10. preciseceramic.com [preciseceramic.com]

- 11. emsdiasum.com [emsdiasum.com]

- 12. researchgate.net [researchgate.net]

- 13. Tungsten vs. CeB6 electron source: Choosing the right desktop SEM | Thermo Fisher Scientific - US [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. The magnetic behaviour of CeB6 [inis.iaea.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Changes in the Surface Electronic State of CeB6 Single Crystals Induced by Oxidation: Effects on Field Emission | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

The Kondo Effect in Cerium Boride Systems: A Technical Guide

An in-depth technical guide on the Kondo effect in cerium boride systems is provided below, with a focus on delivering quantitative data, detailed experimental protocols, and explanatory diagrams as requested.

Introduction

Cerium-based intermetallic compounds are a cornerstone in the study of strongly correlated electron systems, where the intricate interplay between localized 4f electrons and itinerant conduction electrons gives rise to a rich variety of fascinating physical phenomena. Among these, the Kondo effect is a paramount example, describing the scattering of conduction electrons by localized magnetic moments, leading to a characteristic increase in resistivity at low temperatures. This compound systems, in particular, offer a fertile ground for investigating the Kondo effect, its interplay with magnetic ordering, and the emergence of exotic ground states such as heavy fermion behavior and quantum criticality. This guide provides a technical overview of the Kondo effect in prominent this compound systems, with a focus on quantitative data, experimental methodologies, and the underlying physical mechanisms.

1. The Kondo Effect: Theoretical Framework

The Kondo effect originates from the spin-flip scattering of conduction electrons by a localized magnetic impurity. As the temperature is lowered, this scattering process becomes more coherent, leading to the formation of a many-body singlet state where the localized moment is screened by the conduction electrons. This screening process is characterized by a specific energy scale, the Kondo temperature (TK).

Below is a diagram illustrating the fundamental interactions involved in the Kondo effect.

Figure 1: Interaction pathway of the Kondo effect. This diagram illustrates the antiferromagnetic exchange interaction (J_ex) between a localized f-electron of a magnetic impurity and conduction electrons (c-e⁻). This interaction leads to spin-flip scattering, which at low temperatures results in the screening of the impurity's magnetic moment.

2. Key this compound Systems and Their Properties

Several this compound compounds have been extensively studied for their Kondo-related properties. The most prominent among these is Cerium Hexaboride (CeB6), known for its complex phase diagram and the coexistence of Kondo physics with multipolar ordering. Other systems like CeRh2B2 and CeB4 also exhibit interesting Kondo lattice behaviors.

Quantitative Data Summary

The following table summarizes key experimental parameters for selected this compound systems. These parameters are crucial for characterizing the strength of the Kondo interaction and the nature of the ground state.

| Compound | Kondo Temperature (TK) (K) | Electronic Specific Heat Coefficient (γ) (mJ/mol·K²) | Magnetic Ordering Temperature (TN/TC) (K) | Crystal Structure |

| CeB6 | ~1-3 | ~250-300 | TQ ≈ 3.3 (Antiferro-quadrupolar), TN ≈ 2.3 (Antiferromagnetic) | Cubic (CaB6-type) |

| CeRh2B2 | ~40 | ~20 | TC ≈ 115 (Ferromagnetic) | Orthorhombic (CeCo2B2-type) |

| CeCo3B2 | ~100 | ~70 | TC ≈ 50 (Ferromagnetic) | Hexagonal (CaCu5-type) |

3. Experimental Protocols

The characterization of the Kondo effect in this compound systems relies on a suite of low-temperature experimental techniques. Below are detailed methodologies for key experiments.

3.1. Electrical Resistivity Measurement

-

Objective: To measure the temperature dependence of electrical resistivity, which is a hallmark signature of the Kondo effect (a logarithmic increase in resistivity with decreasing temperature, followed by saturation at low T).

-

Methodology:

-

A standard four-probe technique is employed to minimize contact resistance errors.

-

A single crystal or polycrystalline sample is cut into a bar shape.

-

Four thin platinum or gold wires are attached to the sample using spot welding or silver epoxy. The outer two wires serve as current leads, and the inner two as voltage leads.

-

The sample is mounted on a sample holder in a cryostat, which allows for temperature control down to millikelvin ranges.

-

A constant DC or low-frequency AC current is passed through the current leads.

-

The voltage drop across the inner leads is measured using a high-precision voltmeter or a lock-in amplifier (for AC measurements).

-

The resistivity (ρ) is calculated using the formula ρ = (V/I) * (A/L), where V is the measured voltage, I is the applied current, A is the cross-sectional area of the sample, and L is the distance between the voltage leads.

-

The measurement is repeated at various temperatures, and the resistivity is plotted as a function of temperature.

-

3.2. Specific Heat Measurement

-

Objective: To determine the electronic specific heat coefficient (γ), which is significantly enhanced in Kondo systems due to the formation of heavy quasiparticles.

-

Methodology:

-

The heat capacity is measured using a relaxation method or an adiabatic method in a calorimeter.

-

A small, well-characterized sample is mounted on a sapphire platform with a heater and a thermometer.

-

The sample is cooled to the desired low temperature in a high vacuum environment.

-

For the relaxation method, a known amount of heat is applied to the sample through the heater, and the temperature relaxation back to the base temperature is measured. The time constant of this relaxation is related to the heat capacity of the sample.

-

The measurement is performed at various temperatures.

-

The total specific heat (C) is plotted as C/T versus T².

-

In the low-temperature limit, the specific heat is described by C = γT + βT³, where γT is the electronic contribution and βT³ is the phonon contribution.

-

The electronic specific heat coefficient (γ) is determined by extrapolating the linear portion of the C/T vs. T² plot to T = 0 K.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a new this compound compound.

An In-depth Technical Guide to the Electron Configuration of Cerium Boride (CeB₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron configuration of cerium hexaboride (CeB₆), a material of significant interest in condensed matter physics due to its complex electronic and magnetic properties. This document details the fundamental electronic structure, the influence of strong electron correlations, and the experimental techniques used to probe these characteristics.

Core Electron Configuration and Valence Band Structure

Cerium hexaboride crystallizes in a cubic structure with cerium atoms at the corners and a B₆ octahedron at the body center. The fundamental electron configuration of the constituent atoms is Cerium (Ce) with [Xe] 4f¹ 5d¹ 6s² and Boron (B) with [He] 2s² 2p¹. In the solid-state environment of CeB₆, the cerium atom donates its two 6s and one 5d electron to the boron cage, resulting in a trivalent Ce³⁺ ion with a single localized 4f electron (4f¹ configuration). The valence band of CeB₆ is primarily formed by the hybridization of Ce 5d, B 2s, and B 2p orbitals.[1]

The single 4f electron of the Ce³⁺ ion is the primary determinant of the unique physical properties of CeB₆. Strong Coulomb repulsion localizes this 4f electron, giving rise to a local magnetic moment. However, this localized 4f electron also interacts with the delocalized conduction electrons, a phenomenon central to the material's classification as a dense Kondo system.[1]

The Kondo Effect and Heavy Fermion Behavior

CeB₆ is a canonical example of a dense Kondo system, characterized by the interaction between a dense lattice of localized magnetic moments (the Ce 4f electrons) and a sea of conduction electrons.[1] At high temperatures, the 4f electrons act as independent magnetic scatterers, leading to a characteristic logarithmic increase in electrical resistivity with decreasing temperature.

Below a characteristic Kondo temperature (Tₖ), the localized 4f electron spins become antiferromagnetically screened by the spins of the conduction electrons. This collective screening leads to the formation of a many-body singlet ground state and the emergence of a sharp resonance in the density of states near the Fermi level, known as the Kondo resonance.[1] This resonance is responsible for the formation of "heavy fermions," quasiparticles with an effective mass several hundred times that of a free electron.

Crystal Electric Field (CEF) Splitting

In the cubic crystal symmetry of CeB₆, the six-fold degeneracy of the 4f¹ state of the Ce³⁺ ion is lifted by the crystal electric field (CEF) generated by the surrounding B₆ octahedra. This results in the splitting of the J=5/2 multiplet into a lower-lying quartet (Γ₈) and a higher-lying doublet (Γ₇).[2][3][4][5] Experimental evidence from neutron and Raman spectroscopy has conclusively established the Γ₈ quartet as the ground state.[3][4][5]

The energy separation between the Γ₈ ground state and the Γ₇ excited state is a crucial parameter in understanding the magnetic and thermodynamic properties of CeB₆.

Quantitative Data Summary

The following tables summarize key quantitative data related to the electronic and magnetic properties of Cerium Boride.

| Property | Value | Experimental Technique(s) | Reference(s) |

| Kondo Temperature (Tₖ) | ~1 K | Resistivity, Specific Heat | [1] |

| Crystal Electric Field (CEF) Splitting (Γ₈ → Γ₇) | ~46-47 meV (~530-545 K) | Inelastic Neutron Scattering, Raman Spectroscopy | [3][4][5] |

| Γ₈ Ground State Splitting | ~30 K | Raman Spectroscopy | [3][4] |

| Antiferroquadrupolar Ordering Temperature (Tₒ) | ~3.3 K | Neutron Diffraction, Magnetic Susceptibility | [3] |

| Antiferromagnetic Ordering Temperature (Tₙ) | ~2.3 K | Neutron Diffraction, Magnetic Susceptibility |

Experimental Protocols

The electronic structure of CeB₆ has been extensively studied using a variety of spectroscopic techniques. Below are detailed methodologies for key experiments.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material.

Methodology:

-

Sample Preparation: A single crystal of CeB₆ is cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 1x10⁻¹⁰ torr) to expose a clean, uncontaminated surface.

-

X-ray Source: A monochromatic Al Kα (hν = 1486.6 eV) or Mg Kα (hν = 1253.6 eV) X-ray source is used to irradiate the sample.

-

Electron Energy Analyzer: The kinetic energy of the emitted photoelectrons is measured using a hemispherical electron energy analyzer.

-

Data Analysis: The binding energy of the core-level electrons is calculated from the kinetic energy. The Ce 3d and 4d core-level spectra are particularly important for probing the 4f occupancy and the strength of the Kondo interaction. The presence of a 4f⁰ final state feature in the core-level spectra is a signature of the Kondo resonance.[1]

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly maps the electronic band structure of a material in momentum space.

Methodology:

-

Sample Preparation: Similar to XPS, a high-quality single crystal is cleaved in UHV. The sample is mounted on a goniometer that allows for precise control of the sample orientation.

-

Photon Source: A high-intensity, monochromatic photon source, typically a synchrotron light source or a UV laser, is used. The photon energy is chosen to optimize the photoemission cross-section and momentum resolution.

-

Electron Analyzer: A hemispherical electron analyzer with a two-dimensional detector is used to measure the kinetic energy and emission angle of the photoelectrons simultaneously.

-

Data Analysis: The binding energy and in-plane momentum of the electrons in the solid are determined from their measured kinetic energy and emission angle. This allows for the direct visualization of the band dispersions and the Fermi surface. In CeB₆, ARPES has been used to observe the dispersive Ce 5d bands and the non-dispersive, flat Ce 4f bands near the Fermi level.

Inelastic Neutron Scattering (INS)

INS is a bulk-sensitive technique that probes the magnetic excitations in a material.

Methodology:

-

Sample: A large single crystal of CeB₆ is required for sufficient neutron scattering intensity. The crystal is mounted in a cryostat to allow for measurements at low temperatures.

-

Neutron Source: A high-flux neutron source, such as a research reactor or a spallation source, is used to produce a monochromatic beam of neutrons.

-

Spectrometer: A triple-axis spectrometer is commonly used. The first axis selects the incident neutron energy, the second axis holds the sample, and the third axis analyzes the energy of the scattered neutrons.

-

Data Analysis: By measuring the energy and momentum transfer of the neutrons, the dynamic magnetic susceptibility can be determined. In CeB₆, INS has been instrumental in identifying the CEF transition from the Γ₈ ground state to the Γ₇ excited state.[3][4][5]

Visualizations

The following diagrams illustrate key concepts and experimental workflows related to the electron configuration of CeB₆.

Caption: Electronic interactions and crystal field splitting in CeB₆.

Caption: Workflow for XPS analysis of CeB₆.

Caption: Workflow for ARPES analysis of CeB₆.

Caption: Workflow for INS analysis of CeB₆.

References

- 1. Photoemission Spectroscopy (ARPES) | Devereaux Group [devereauxgroup.stanford.edu]

- 2. arxiv.org [arxiv.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antiferroquadrupolar Ordering in Cerium Hexaboride (CeB6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium hexaboride (CeB6) is a canonical example of a heavy fermion compound exhibiting a rich phase diagram with complex magnetic and electronic ordering phenomena at low temperatures. A key feature of CeB6 is the emergence of a "hidden order" phase, identified as an antiferroquadrupolar (AFQ) state, which has been a subject of intense research for several decades. This technical guide provides a comprehensive overview of the AFQ ordering in CeB6, detailing the underlying physics, experimental probes, and key quantitative data. The content is tailored for researchers and scientists, including those in drug development who may draw parallels to complex molecular interaction systems.

Introduction to Antiferroquadrupolar Ordering in CeB6

Cerium hexaboride crystallizes in a simple cubic structure. At high temperatures, it behaves as a dense Kondo system. As the temperature is lowered, CeB6 undergoes two distinct phase transitions. The first, at a critical temperature TQ ≈ 3.2-3.3 K, is a transition from the paramagnetic phase (Phase I) to the antiferroquadrupolar (AFQ) ordered phase (Phase II).[1] This "hidden order" phase is characterized by a staggered arrangement of the electric quadrupole moments of the Ce 4f electrons, with a propagation vector of q Q = (1/2, 1/2, 1/2).[2][3] This ordering is not directly observable by conventional neutron scattering in zero magnetic field because it does not break time-reversal symmetry. The second transition occurs at the Néel temperature, TN ≈ 2.3 K, where the system enters an antiferromagnetic (AFM) phase (Phase III) with a more complex magnetic structure.[1][4]

The AFQ ordering in CeB6 arises from the interplay of the crystalline electric field (CEF), which splits the 4f electron energy levels of the Ce³⁺ ion, and the inter-site interactions between the quadrupole moments of these ions.[5][6] The application of an external magnetic field has a profound effect on the AFQ phase, leading to a rich and complex temperature-magnetic field (T-H) phase diagram.[7][8][9]

Experimental Probes of Antiferroquadrupolar Ordering

The elusive nature of the AFQ order parameter necessitates the use of specialized experimental techniques for its investigation. The primary methods employed are resonant X-ray scattering, neutron diffraction, specific heat measurements, and magnetic susceptibility measurements.

Resonant X-ray Scattering (RXS)

Resonant X-ray scattering is a powerful, element-specific technique that has been instrumental in directly observing the AFQ order in CeB6.[2][3][10] By tuning the incident X-ray energy to an absorption edge of the cerium atom (typically the L₃ edge), the scattering process becomes sensitive to the anisotropy of the local electronic charge distribution, i.e., the quadrupolar moment.[2][11]

Neutron Diffraction

While conventional neutron diffraction is insensitive to the AFQ order in zero field, it becomes a crucial tool in the presence of an applied magnetic field.[12][13][14][15] The magnetic field induces a magnetic dipole moment at the Ce sites, and the ordering of these induced moments, as determined by neutron diffraction, provides indirect but definitive evidence of the underlying AFQ order.[13]

Specific Heat Measurements

Specific heat measurements are a thermodynamic probe that can identify phase transitions through anomalies in the temperature dependence of the specific heat. In CeB6, distinct lambda-like anomalies are observed at both the AFQ transition (TQ) and the AFM transition (TN).[16][17][18] The behavior of these anomalies in an applied magnetic field provides valuable information about the nature of the phase transitions.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements probe the magnetic response of a material to an applied magnetic field. In CeB6, the temperature dependence of the magnetic susceptibility shows characteristic changes at the phase transitions, allowing for the determination of TQ and TN.

Quantitative Data

A summary of the key quantitative data related to the antiferroquadrupolar ordering in CeB6 is presented in the following tables.

| Parameter | Value | Conditions | Reference |

| AFQ Transition Temperature (TQ) | ~3.2 K | Zero Magnetic Field | [6] |

| AFQ Transition Temperature (TQ) | ~3.3 K | Zero Magnetic Field | [1] |

| Antiferromagnetic Transition Temperature (TN) | ~2.3 K | Zero Magnetic Field | [1][4] |

| AFQ Ordering Wave Vector (q Q) | (1/2, 1/2, 1/2) | [2][3] |

Table 1: Key Transition Temperatures and Ordering Wave Vector of CeB6 at Zero Magnetic Field.

| Magnetic Field Direction | Critical Field (approx.) | Temperature (approx.) | Phase Boundary | Reference |

| B | <100> | Increases with T | ||

| B | <110> | Increases with T | ||

| B | <111> | Increases with T | ||

| High Field | > 35 T | < 10 K | Reentrant Phase Boundary | [4][7][9] |

Table 2: Magnetic Field Dependence of the AFQ Phase Boundary.

Experimental Protocols

Resonant X-ray Scattering (RXS) Protocol

-

Sample Preparation: A high-quality single crystal of CeB6 is required, oriented with a specific crystallographic axis (e.g.,) perpendicular to the scattering plane. The surface is polished to an optical finish.[2]

-

Synchrotron Source: The experiment is performed at a synchrotron radiation source providing a highly brilliant and tunable X-ray beam.

-

Energy Tuning: The incident X-ray energy is tuned to the Ce L₃ absorption edge (around 5.723 keV). Energy scans are performed to identify the resonance.[2]

-

Scattering Geometry: The scattering is performed in a reflection geometry. The detector is positioned to measure the intensity of the superlattice reflection corresponding to the AFQ ordering vector q Q = (1/2, 1/2, 1/2).

-

Polarization Analysis: The polarization of the scattered X-ray beam is analyzed to distinguish between scattering from charge, magnetic, and quadrupolar ordering. A rotating analyzer crystal (e.g., graphite) is used to separate the σ' and π' polarized components of the scattered beam.

-

Temperature and Field Control: The sample is mounted in a cryostat with a superconducting magnet to control the temperature and applied magnetic field. Measurements are performed as a function of temperature, sweeping through TQ, and as a function of the magnetic field.

-

Data Analysis: The integrated intensity of the resonant peak at the superlattice position is proportional to the square of the AFQ order parameter. Its temperature and field dependence are analyzed to characterize the AFQ phase.

Neutron Diffraction Protocol

-

Sample Preparation: A single crystal of CeB6 is mounted in a cryomagnet with a specific crystallographic direction aligned with the applied magnetic field.[12]

-

Neutron Source: The experiment is conducted at a research reactor or spallation neutron source providing a monochromatic neutron beam.

-

Instrument Setup: A two-axis or three-axis spectrometer is used. Soller collimators are placed before and after the sample to define the beam divergence.[12]

-

Data Collection: The sample is cooled to the desired temperature within the AFQ phase. A magnetic field is applied. The neutron diffraction pattern is recorded by scanning the detector around the sample. Scans are performed in reciprocal space to search for magnetic Bragg peaks.

-

Data Analysis: The positions and intensities of the magnetic Bragg peaks are analyzed to determine the magnetic structure. The temperature and magnetic field dependence of the peak intensities are used to map out the magnetic phase diagram.

Specific Heat Measurement Protocol

-

Sample Preparation: A small, well-characterized single crystal or polycrystalline sample of CeB6 is used.

-

Calorimeter: The measurement is performed using a calorimeter, often based on a relaxation or heat-pulse technique. The sample is attached to a platform with a heater and a thermometer.

-

Measurement Procedure: The sample is cooled to a temperature below the expected phase transitions. A known amount of heat is applied to the sample, and the resulting temperature change is measured. This is repeated at small temperature intervals to obtain the specific heat as a function of temperature.

-

Data Analysis: The specific heat data is plotted as C/T versus T to highlight the anomalies at the phase transitions. The entropy change associated with the transitions can be calculated by integrating (C/T)dT.

Magnetic Susceptibility Measurement Protocol

-

Sample Preparation: A small, well-oriented single crystal of CeB6 is used for anisotropic measurements, or a polycrystalline sample for bulk measurements.

-

Magnetometer: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM) is typically used.

-

Measurement Procedure: The sample is placed in the magnetometer, and a small DC magnetic field is applied. The magnetization of the sample is measured as the temperature is swept through the phase transitions.

-

Data Analysis: The magnetic susceptibility (χ = M/H) is calculated and plotted as a function of temperature. The transition temperatures are identified by sharp changes or cusps in the susceptibility curve.

Visualizations

Phase Diagram of CeB6

Caption: A simplified schematic of the Temperature-Magnetic Field phase diagram of CeB6.

Experimental Workflow for Resonant X-ray Scattering

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [cond-mat/0106183] Antiferro-quadrupole Ordering of CeB$_6$ Studied by Resonant X-ray Scattering [arxiv.org]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. ncnr.nist.gov [ncnr.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. Extension of the temperature-magnetic field phase diagram of CeB6 [inis.iaea.org]

- 10. [PDF] Resonant X-Ray Scattering from the Quadrupolar Ordering Phase of CeB6 | Semantic Scholar [semanticscholar.org]

- 11. [cond-mat/0107377] Resonant X-Ray Scattering from the Quadrupolar Ordering Phase of CeB_6 [arxiv.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. [2005.07528] Neutron-scattering studies of spin dynamics in pure and doped CeB6 [arxiv.org]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Figure 1 from Retrieving CeB6 's lost magnetic entropy | Semantic Scholar [semanticscholar.org]

- 17. High magnetic field study of the specific heat of CeB 6 and LaB 6 | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Density of States of Cerium Boride (CeB₆)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium hexaboride (CeB₆) is a dense Kondo system renowned for its complex and intriguing physical properties, which stem from the intricate interplay of localized and itinerant electrons. A thorough understanding of its electronic structure, particularly the density of states (DOS), is paramount for elucidating the mechanisms behind its heavy fermion behavior, magnetic ordering, and potential applications in various technological fields. This technical guide provides a comprehensive overview of the density of states of CeB₆, amalgamating data from experimental and theoretical investigations. It is designed to serve as a core reference for researchers and scientists, including those in drug development who may utilize advanced materials characterization techniques.

Core Concepts: The Electronic Structure of CeB₆

The electronic structure of cerium boride in the vicinity of the Fermi level is primarily composed of contributions from the cerium 4f and 5d orbitals, as well as the boron 2p orbitals. The localized nature of the Ce 4f electrons and their hybridization with the delocalized conduction bands are central to the material's unique properties.

A key feature of the CeB₆ electronic structure is the Kondo effect . At low temperatures (below the Kondo temperature, Tₖ), the localized magnetic moments of the Ce 4f electrons interact strongly with the surrounding conduction electrons. This interaction leads to the formation of a many-body singlet state, manifesting as a sharp, narrow peak in the density of states near the Fermi level, known as the Kondo resonance peak .[1]

Quantitative Analysis of the Density of States

The following tables summarize the key quantitative data on the partial and total density of states of CeB₆, compiled from various experimental and theoretical studies.

Table 1: Experimentally Determined Electronic State Locations from ARPES

| Feature | Energy Position (relative to Fermi Level, eV) | Reference |

| Ce 4f (f¹ configuration, spin-orbit split) | Near EF and ~ -0.3 | [2] |

| Ce 4f (f⁰ configuration) | ~ -2.0 | [2] |

| Ce 5d band bottom | ~ -2.5 | [3] |

Table 2: Theoretically Calculated Partial Density of States (PDOS) Contributions from DFT

| Orbital | Key Features and Energy Locations (relative to Fermi Level, eV) | Reference |

| Ce 4f (j=5/2) | Sharp peak just below EF | [2] |

| Ce 4f (j=7/2) | Peak located ~0.32-0.34 eV above the j=5/2 peak | [2] |

| Ce 5d | Broad distribution with significant states above and below EF | [2][4] |

| B 2p | Primarily contributes to the valence band, hybridizes with Ce 5d states | [4] |

Experimental and Computational Protocols

A combination of advanced experimental techniques and theoretical modeling is employed to investigate the density of states of CeB₆.

Experimental Methodology: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly probes the electronic band structure of materials.

-

Principle: A monochromatic beam of photons illuminates the sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these electrons, one can map the electronic band dispersion (energy versus momentum).

-

Typical Experimental Parameters for CeB₆:

-

Photon Energy: 68 eV to 76 eV are commonly used to probe the bulk electronic structure.[3][5]

-

Temperature: Measurements are often performed at low temperatures, such as 17 K, to resolve fine features and study the low-temperature electronic state.[3][5]

-

Energy and Momentum Resolution: High-resolution setups are crucial for resolving the sharp Kondo resonance and fine band features.

-

Computational Methodology: Density Functional Theory (DFT)

DFT is a widely used first-principles method for calculating the electronic structure of materials.

-

Principle: DFT maps the complex many-body problem of interacting electrons onto a system of non-interacting electrons moving in an effective potential. This allows for the calculation of the ground-state energy and electron density, from which the density of states can be derived.

-

Computational Approaches for CeB₆:

-

DFT+U: This method adds an on-site Coulomb interaction term (U) to the DFT functional to better describe the strongly correlated 4f electrons in cerium.

-

DFT + Dynamical Mean-Field Theory (DMFT): This more advanced technique treats the strong electron correlations in a more sophisticated, dynamic manner, providing a more accurate description of the Kondo resonance and other many-body effects.[6]

-

-

Typical Calculation Parameters:

Visualizing Key Concepts

The following diagrams illustrate fundamental concepts and workflows related to the study of the density of states in CeB₆.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5d and 4f electron configuration of CeB6 at 340 and 535 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [2209.10429] Multipolar ordering from dynamical mean field theory with application to CeB6 [arxiv.org]

An In-depth Technical Guide to the Cerium-Boron (Ce-B) System: Phase Diagram and Intermetallic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cerium-Boron (Ce-B) binary system, focusing on its phase diagram, the characteristics of its intermetallic compounds, and the experimental methodologies used for their determination. This information is crucial for materials scientists and researchers working with rare-earth borides, which have applications in various technological fields, including thermionic emitters, magnetic materials, and hard materials.

The Ce-B Phase Diagram

The equilibrium relationships between the liquid, solid, and gaseous phases of the Ce-B system as a function of temperature and composition are represented by the Ce-B phase diagram. The system is characterized by the formation of two stable intermetallic compounds, CeB₄ and CeB₆, and several invariant reactions.

Invariant Reactions

The Ce-B system exhibits a combination of peritectic, eutectic, and peritectoid reactions. These invariant reactions, where three phases are in equilibrium, occur at specific temperatures and compositions. The key invariant reactions in the Ce-B system are summarized in the table below.

| Reaction Type | Reaction Equation | Temperature (°C) | Composition (at. % B) |

| Peritectic | Liquid + CeB₆ ↔ CeB₄ | ~2380 | Composition of Liquid: <80, Composition of CeB₄: 80 |

| Eutectic | Liquid ↔ Ce + CeB₄ | Not explicitly found | Not explicitly found |

| Eutectic | Liquid ↔ CeB₆ + B | Not explicitly found | Not explicitly found |

| Peritectoid | δ-Ce + CeB₄ ↔ γ-Ce | 726 | Not explicitly found |

Note: There is some discrepancy in the literature regarding the peritectic temperature of CeB₄, with some sources citing 2165°C. The value of ~2380°C is also reported.[1]

Logical Relationship of Phases in the Ce-B System

References

discovery and history of cerium hexaboride

An In-depth Technical Guide to the Discovery and History of Cerium Hexaboride

Abstract

Cerium Hexaboride (CeB₆) is a refractory ceramic material renowned for its unique physical properties and demanding applications. As a dense Kondo system and a classic example of a heavy fermion compound, it has been a subject of intense research in condensed matter physics for decades. Its low work function and high electron emissivity also make it a superior hot cathode material for electron microscopes and other high-technology devices.[1][2][3] This technical guide provides a comprehensive overview of the history, physicochemical properties, key scientific phenomena, and experimental methodologies associated with Cerium Hexaboride. It is intended for researchers and scientists in materials science and physics, offering detailed experimental protocols, tabulated data, and visualizations of the underlying scientific principles and workflows.

History and Discovery

The study of rare-earth hexaborides began in the early 20th century. The fundamental crystal structure of the hexaboride family of compounds, including CeB₆, was first determined by M. von Stackelberg and F. Neumann in 1932.[4] These early structural studies established that hexaborides consist of a rigid framework of boron octahedra with rare-earth ions occupying the interstitial sites, a structure that imparts great stability, hardness, and high melting points.[4]

While its structure was known, the unique physical properties of CeB₆ were not deeply explored until much later. Its emergence as a material of significant interest is tied to two parallel paths: its application as a high-performance thermionic emitter and its role as a model system for studying complex electronic and magnetic phenomena. In the realm of applications, CeB₆ and its counterpart Lanthanum Hexaboride (LaB₆) became prized for their use as high-current hot cathode materials.[1][5] They offer significantly higher brightness and longer lifetimes than traditional tungsten filaments, a critical advantage in electron microscopy, electron beam lithography, and X-ray tubes.[1][5]

From a fundamental physics perspective, CeB₆ attracted immense attention for exhibiting a rich variety of unusual low-temperature properties.[2] It is now understood to be a canonical example of a heavy fermion material, where the interactions between localized 4f electrons and itinerant conduction electrons give rise to quasiparticles with an effective mass hundreds of times that of a free electron.[6][7] This behavior is the result of a delicate competition between the Kondo effect and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, leading to a complex phase diagram with distinct "hidden order" and magnetic phases at cryogenic temperatures.[8][9]

Physicochemical Properties

Cerium Hexaboride is a hard, refractory material with a distinct blue-to-purple color. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | CeB₆ | [1] |

| Molar Mass | 204.986 g/mol | [1] |

| Appearance | Blue / Purple Crystalline Solid | [6] |

| Density | 4.80 g/cm³ | [1][6] |

| Melting Point | 2,552 °C (2,825 K) | [1][6] |

| Crystal Structure | Cubic | [1][6] |

| Space Group | Pm3m (No. 221) | [1] |

| Lattice Parameter | a = 4.140 Å | [10] |

| Work Function | ~2.5 - 2.65 eV | [1][6][11] |

| Electrical Resistivity | ~65 µΩ·cm (at 1800 K) | [6] |

| Solubility | Insoluble in water | [1] |

Key Scientific Developments: Heavy Fermions and Competing Interactions

The most fascinating aspects of CeB₆ emerge at low temperatures, driven by the behavior of the single electron in the 4f orbital of the Ce³⁺ ion. The interplay between this localized f-electron and the sea of delocalized conduction electrons gives rise to its status as a heavy fermion compound.[6][7] This complex behavior is governed by the competition between two fundamental quantum mechanical interactions.

-

The Kondo Effect : At low temperatures, the conduction electrons form a screening cloud around the localized magnetic moment of each Ce 4f electron. This collective screening effectively quenches the magnetic moment, leading to a non-magnetic ground state and causing a characteristic increase in electrical resistivity as the temperature drops.[7][12]

-

RKKY Interaction : The localized magnetic moments of the Ce ions can also interact with each other over long distances. This interaction is mediated by the conduction electrons, which become spin-polarized by one magnetic moment and then carry this polarization to a neighboring moment, leading to either ferromagnetic or antiferromagnetic ordering.[4][9][13]

The competition between the Kondo effect (which favors a non-magnetic state) and the RKKY interaction (which favors a magnetically ordered state) dictates the ultimate ground state of the material. In CeB₆, this balance leads to a sequence of phase transitions at cryogenic temperatures:

-

Phase I (Paramagnetic) : At temperatures above 3.3 K, the material is in a paramagnetic state, with disordered magnetic moments.

-

Phase II (Antiferro-quadrupolar "Hidden Order") : Between TQ ≈ 3.3 K and TN ≈ 2.3 K, CeB₆ enters a highly unusual phase.[14] There is no simple magnetic dipole ordering, but rather a complex ordering of the electric quadrupole moments of the 4f electron orbitals.[8][10][15] This "hidden order" is invisible to standard neutron diffraction experiments but has been confirmed with advanced X-ray scattering and NMR.[1][8][10]

-

Phase III (Antiferromagnetic) : Below TN ≈ 2.3 K, the magnetic dipole moments finally order in a complex antiferromagnetic arrangement, influenced by the underlying quadrupolar order.[10][14]

The following diagram illustrates the logical relationship between these fundamental concepts.

Experimental Methodologies

The synthesis of high-purity Cerium Hexaboride is crucial for both fundamental research and technological applications. Several methods have been developed, each with distinct advantages regarding temperature, purity, and final product form (e.g., powder vs. single crystal).

Synthesis Protocols

4.1.1 Molten Salt Electrolysis

This electrochemical method allows for the synthesis of CeB₆ crystals at significantly lower temperatures than solid-state reactions.[16] A detailed protocol based on the work of Berchmans et al. is as follows.[4][16]

-

1. Precursor Preparation:

-

Prepare an electrolyte mixture consisting of Lithium Fluoride (LiF), Boron Trioxide (B₂O₃), and Cerium(III) Chloride (CeCl₃).[4][16]

-

Thoroughly mix the reactant powders and press them into pellets.

-

Calcine the pellets in a vacuum oven at approximately 300°C for over 24 hours to remove all moisture.[16]

-

-

2. Electrolysis Setup:

-

Use a high-density graphite (B72142) crucible, which serves as both the vessel for the molten salt and the anode.[16]

-

Use a Molybdenum (Mo) rod as the cathode, positioned centrally in the crucible.[16]

-

Place the entire assembly inside an Inconel reactor within a furnace. Maintain a continuous flow of inert argon gas throughout the experiment.[16]

-

-

3. Execution:

-

Slowly heat the furnace to 900°C to melt the electrolyte salts and allow the melt to equilibrate for one hour.[11][16]

-

Apply a constant current density between the graphite anode and molybdenum cathode to initiate electrolysis. The Ce³⁺ and boron-containing ions migrate to the cathode, where they react to form CeB₆.

-

Continue electrolysis for several hours to grow the crystalline deposit on the cathode.

-

-

4. Product Recovery:

-

After the reaction, cool the furnace and remove the cathode.

-

Scrape the deposited product from the cathode.

-

Leach the product with a warm, dilute acid solution (e.g., 5% HCl) to dissolve any remaining solidified electrolyte.[11][16]

-

Wash the final product multiple times with distilled water and dry it for characterization.

-

4.1.2 Borothermal Reduction

This is a traditional solid-state reaction method that operates at very high temperatures.[15]

-

1. Precursor Preparation:

-

Use high-purity Cerium(IV) oxide (CeO₂) or Cerium(III) oxide (Ce₂O₃) and amorphous Boron (B) powder as reactants.[15][17]

-

Mix the powders homogeneously in the desired stoichiometric ratio (e.g., CeO₂ + 8B → CeB₆ + 2BO). An excess of boron is often used to compensate for volatilization.

-

Press the powder mixture into pellets to ensure good contact between reactants.[17]

-

-

2. Reaction Setup:

-

Place the pellets in a crucible made of a refractory material like tungsten or alumina.

-

Position the crucible inside a high-temperature tube furnace capable of operating under vacuum or an inert atmosphere.[17]

-

-

3. Execution:

-

4. Product Recovery:

-

Cool the furnace to room temperature under the inert atmosphere.

-

Remove the reacted pellets, which are now sintered CeB₆.

-

The product may require grinding to obtain a fine powder. Byproducts like boron suboxides are volatile at the reaction temperature and are removed under vacuum.

-

General Experimental Workflow

The overall process of synthesizing and studying CeB₆, regardless of the specific synthesis method, follows a general workflow. This involves synthesis, purification and processing, and detailed characterization of the material's structure, composition, and physical properties.

Applications

The unique electronic properties of Cerium Hexaboride make it a critical material for applications that require a high-intensity, stable source of electrons.

-

Hot Cathodes: The primary application of CeB₆ is in hot cathodes for scientific instrumentation.[1][5] Its low work function and high melting point allow it to emit a large, stable current of electrons at lower operating temperatures than tungsten, leading to longer cathode lifetimes and higher resolution in devices like:

-

Nuclear Applications: Due to the high neutron absorption cross-section of boron, CeB₆ has been considered for use as a neutron absorber in nuclear reactors.[4]

-